(-)-Drimenol

Description

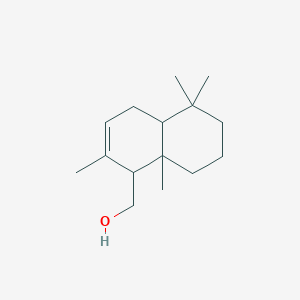

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSKUKBAWWOJL-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CO)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-68-8 | |

| Record name | (-)-Drimenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Drimenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Distribution of Drimenol

Drimenol in Botanical Sources

Drimenol has been isolated and identified from a variety of plant species, where its concentration can differ based on the plant part, geographical location, and environmental conditions.

Isolation from Drimys Species (e.g., Drimys winteri, Drimys brasiliensis)

The genus Drimys, belonging to the family Winteraceae, is a well-documented source of drimenol. The compound was first isolated from the bark of Drimys winteri, commonly known as Winter's bark, where it is considered one of the main secondary metabolites. researchgate.net In addition to the bark, drimenol has also been quantified in the leaves of D. winteri.

Studies on Drimys brasiliensis have also confirmed the presence of drimenol in its essential oil. Research has shown that the concentration of drimenol in the essential oil of D. brasiliensis leaves can vary, with different amounts found in fresh and dried plant material. For instance, one study reported the drimenol content to be 9.3% in the essential oil from fresh leaves and 11.6% in that from dried leaves. researchgate.net The presence of drimenol has also been noted in Drimys andina.

Presence in Polygonum Species (e.g., Polygonum minus)

The genus Polygonum is another significant botanical source of drimenol. Polygonum minus, a herb commonly used in Southeast Asian cuisine, is a notable producer of this compound. Drimenol has been identified in various parts of the plant, including the leaves, stems, and roots.

Quantitative analysis of the essential oil from Polygonum minus has revealed the presence of drimenol. One study reported a concentration of 0.79 mg/mL of drimenol in the essential oil of this plant. Furthermore, research on Polygonum hydropiper has shown that the hexane (B92381) fraction of this plant can contain a significant amount of drimenol, with one analysis indicating a content of 7.26%.

Identification in Valeriana officinalis

The presence of drimenol in Valeriana officinalis, commonly known as valerian, has been confirmed through molecular studies. Researchers have successfully identified and characterized a drimenol synthase gene, designated as VoTPS3, from the valerian plant. researchgate.net The discovery of this enzyme, which is responsible for the synthesis of (-)-drimenol, provides conclusive evidence of the plant's capability to produce this sesquiterpenoid. While the genetic basis for drimenol production in Valeriana officinalis is established, further research is needed to quantify its concentration in different parts of the plant.

Variability of Drimenol Content in Plant Essential Oils

The concentration of drimenol in the essential oils of various plants is not static and can be influenced by several factors. As observed in Drimys brasiliensis, the process of drying the leaves led to an increase in the drimenol content of the essential oil. researchgate.net This suggests that post-harvest processing can affect the chemical profile of the plant material.

Geographical location and environmental conditions are also known to play a role in the chemical composition of plant essential oils. These factors can influence the expression of genes involved in secondary metabolite production, leading to variations in the levels of compounds like drimenol.

Drimenol in Fungal Systems

Drimenol is not exclusive to the plant kingdom and has also been identified as a metabolite in certain fungal species.

Characterization from Termitomyces Fungi

The genus Termitomyces, a group of fungi that exist in a symbiotic relationship with termites of the subfamily Macrotermitinae, has been identified as a fungal source of drimenol. Specifically, drimenol and other drimane (B1240787) sesquiterpenes have been isolated from the mushrooms of Termitomyces species associated with Macrotermes natalensis termite colonies. researchgate.netnih.gov

The biosynthesis of drimenol in these fungi is believed to occur through a protonation-initiated cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The characterization of drimenol from Termitomyces highlights the diverse metabolic capabilities of these symbiotic fungi. researchgate.net

Production by Aspergillus Species (e.g., A. oryzae, A. calidoustus)

The biosynthesis of drimane-type sesquiterpenes, including drimenol, has been elucidated in fungi, particularly within the Aspergillus genus. In Aspergillus calidoustus, a biosynthetic gene cluster (drt) is responsible for producing drimane-type sesquiterpenes and their esters. d-nb.infonih.gov The key enzyme in this pathway is DrtB, a haloacid dehalogenase-like (HAD-like) terpene cyclase. d-nb.info DrtB is a bifunctional enzyme that catalyzes both the cyclization of the precursor farnesyl pyrophosphate (FPP) and its subsequent dephosphorylation to form drimenol. d-nb.infonih.gov The activity of DrtB was confirmed through the heterologous expression of its cDNA in Escherichia coli, which resulted in the observable production of drimenol. nih.gov Furthermore, feeding drimenol to a mutant A. calidoustus strain lacking the drtB gene restored the production of drimane-type sesquiterpenes. nih.gov

In contrast, the biosynthetic pathway in Aspergillus oryzae for related compounds, such as astellolides, follows a different route. The enzyme AstC, also a HAD-like synthase, cyclizes FPP into drimanyl pyrophosphate but does not produce drimenol directly as it lacks dephosphorylation activity. researchgate.netnih.gov Two other enzymes, AstI and AstK, are then required to dephosphorylate the intermediate, leading to the formation of drim-8-ene-11-ol, an isomer of drimenol. d-nb.inforesearchgate.net This highlights a key difference in the biosynthetic machinery for drimane skeletons within the Aspergillus genus. d-nb.info

| Fungal Species | Key Enzyme(s) | Precursor | Enzyme Function | Final Product | Reference |

|---|---|---|---|---|---|

| Aspergillus calidoustus | DrtB | Farnesyl Pyrophosphate (FPP) | Bifunctional: Cyclization and Dephosphorylation | Drimenol | d-nb.infonih.gov |

| Aspergillus oryzae | AstC, AstI, AstK | Farnesyl Pyrophosphate (FPP) | AstC: Cyclization only; AstI/AstK: Dephosphorylation | Drim-8-ene-11-ol | d-nb.inforesearchgate.net |

Drimenol in Bacterial Systems

While drimane-type sesquiterpenoids are commonly found in fungi and plants, their discovery in bacteria is a more recent development. nih.govnih.gov Research has now confirmed the existence of biosynthetic pathways for drimenol and its derivatives in certain bacterial species, expanding the known natural sources of these compounds. beilstein-journals.orgacs.org

The first identification of active drimenol synthases (DMSs) of bacterial origin came from marine bacteria. nih.govacs.org Researchers functionally characterized five DMS enzymes, including two recombinant proteins from Aquimarina spongiae and Rhodobacteraceae, and three other candidates from Aquimarina spongiae and Flavivirga eckloniae. mdpi.com All five were shown to catalyze the biosynthesis of drimenol from FPP. acs.orgmdpi.com

The drimenol synthase from Aquimarina spongiae (AsDMS) has been characterized as a highly unusual bifunctional enzyme that integrates two distinct activities into a single polypeptide chain. researchgate.netnih.gov It contains both a terpene cyclase domain and a haloacid dehalogenase (HAD)-like phosphatase domain. nih.gov AsDMS catalyzes the class II cyclization of FPP to form the intermediate drimenyl diphosphate (B83284), which then undergoes enzyme-catalyzed hydrolysis within the same active site to yield drimenol. researchgate.netnih.gov This bifunctional nature distinguishes it from fungal enzymes like AstC from A. oryzae, which requires separate phosphatases to complete the synthesis. nih.gov

| Bacterial Source | Enzyme | Type | Catalytic Function | Reference |

|---|---|---|---|---|

| Aquimarina spongiae | AsDMS | Recombinant Protein | Bifunctional: Cyclization of FPP and hydrolysis to drimenol | acs.orgmdpi.comnih.gov |

| Rhodobacteraceae | KLH11 DMS | Recombinant Protein | Catalyzes biosynthesis of drimenol from FPP | mdpi.com |

| Aquimarina spongiae | AU474 DMS | Candidate | Catalyzes biosynthesis of drimenol from FPP | mdpi.com |

| Aquimarina spongiae | AU119 DMS | Candidate | Catalyzes biosynthesis of drimenol from FPP | mdpi.com |

| Flavivirga eckloniae | DMS | Candidate | Catalyzes biosynthesis of drimenol from FPP | mdpi.com |

The first discovery of naturally produced drimane-type sesquiterpenoids (DMTs) from bacteria was made in Streptomyces clavuligerus. nih.govbeilstein-journals.org Researchers isolated and characterized three novel drimenol congeners from this species: 3β-hydroxydrimenol, 2α-hydroxydrimenol, and 3-ketodrimenol. nih.govbeilstein-journals.org

Through genome mining and heterologous expression, the study identified the cav biosynthetic gene cluster (BGC) as responsible for the production of these compounds. nih.govresearchgate.net The investigation revealed that the biosynthesis involves a P450 monooxygenase, CavA, which performs late-stage modifications on the drimenol core. beilstein-journals.org Specifically, CavA is responsible for introducing hydroxy groups at the C-2 and C-3 positions of the drimenol A-ring, a function not previously observed in fungal P450s involved in DMT biosynthesis. nih.govbeilstein-journals.org This discovery not only broadened the known chemical diversity of DMTs but also unveiled a new bacterial pathway for their synthesis. nih.govbeilstein-journals.org

Biosynthetic Pathways of Drimenol

Farnesyl Diphosphate (B83284) (FPP) as the Universal Isoprenoid Precursor

The biosynthesis of all sesquiterpenes, including drimenol, begins with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). beilstein-journals.orgacs.orgnih.govwikipedia.orguni.lu FPP is a key intermediate in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.org Terpene synthases utilize FPP as a substrate, folding it and initiating carbocation formation to generate diverse terpenoid scaffolds. acs.orgnih.gov

Enzymatic Mechanisms of Drimenol Synthases (DMSs)

Drimenol synthases (DMSs) are the enzymes responsible for catalyzing the cyclization of FPP to form drimenol. These enzymes can employ different catalytic mechanisms, often involving distinct conserved motifs.

Class I Terpene Cyclase Catalysis

Class I terpene synthases initiate their reactions through the ionization of a pyrophosphorylated substrate, such as FPP. acs.orgnih.gov This ionization leads to the formation of a carbocation, which then undergoes a cascade of rearrangements and cyclizations. nih.gov Some drimenol synthases of plant origin have been characterized as Class I terpene cyclases that convert FPP directly into drimenol, utilizing conserved aspartate-rich motifs like DDxxD. nih.gov

Class II Terpene Cyclase Catalysis and Protonation-Initiated Cyclization

Class II terpene cyclases initiate reactions through the protonation of a carbon-carbon double bond within the isoprenoid substrate. acs.orgnih.gov This protonation triggers a cyclization cascade. In some cases, drimenol biosynthesis involves a Class II cyclization of FPP to form an intermediate, such as drimenyl diphosphate. beilstein-journals.orgbiorxiv.orgresearchgate.netbiorxiv.org For example, the enzyme AstC from Aspergillus oryzae is a Class II terpene cyclase that catalyzes the protonation-initiated cyclization of FPP into drimenyl diphosphate. acs.orgd-nb.info

Bifunctional Terpene Cyclase-Phosphatase Activities

Some drimenol synthases are bifunctional enzymes, possessing both terpene cyclase and phosphatase activities within a single polypeptide chain. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov These enzymes can catalyze sequential reactions, typically the cyclization of FPP to an intermediate diphosphate (like drimenyl diphosphate) followed by the hydrolysis of the diphosphate group to yield drimenol. acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov

A notable example is the bifunctional drimenol synthase (AsDMS) from the marine bacterium Aquimarina spongiae. acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov AsDMS contains motifs characteristic of both Class I (DDxxE) and Class II (DxDTT) terpene synthases. acs.orgnih.govnih.gov It catalyzes the Class II cyclization of FPP to form drimenyl diphosphate, and subsequently, a phosphatase activity hydrolyzes drimenyl diphosphate to produce drimenol. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov Research on AsDMS suggests that the dephosphorylation of drimenyl diphosphate occurs through stepwise hydrolysis, resulting in two equivalents of inorganic phosphate (B84403) as co-products. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov The hydroxyl oxygen of drimenol is believed to originate from the prenyl oxygen of FPP rather than from water. researchgate.netbiorxiv.orgnih.gov

Another bifunctional enzyme, DrtB from Aspergillus calidoustus, also produces drimenol from FPP, catalyzing both dephosphorylation and cyclization. nih.govd-nb.inforesearchgate.netuniprot.org

Stereochemical Control in Drimenol Biosynthesis

Terpene synthases play a crucial role in determining the stereochemical diversity of terpenoids by controlling the folding of the prenyl diphosphate precursors and the subsequent carbocation cascades. acs.orgnih.gov The specific protein architecture and active site environment of drimenol synthases dictate the precise cyclization and rearrangement steps, leading to the formation of specific drimenol stereoisomers. For instance, studies on AsDMS highlight its unique domain architecture, formed by the fusion of a HAD-like domain and a terpene synthase β domain, which creates an interface where the FPP substrate is positioned for catalysis, influencing the stereochemical outcome. acs.orgnih.gov

Genetic Elucidation of Drimenol Biosynthesis

The genes encoding drimenol synthases have been identified and characterized in various organisms. For example, a novel sesquiterpene synthase cDNA (VoTPS3) was identified in Valeriana officinalis roots, which catalyzes the formation of drimenol from FPP. mdpi.com In Persicaria hydropiper, a drimenol synthase gene (PhDS) has been identified and characterized. mdpi.comresearchgate.net

Recent studies have also focused on identifying bacterial drimenol synthases and their associated gene clusters. Five drimenol synthases of marine bacterial origin have been reported, all belonging to the haloacid dehalogenase (HAD)-like hydrolase superfamily. acs.orgnih.govnih.gov These bacterial DMS enzymes contain conserved motifs typical of both Class I and Class II terpene synthases. acs.orgnih.govnih.gov Genome mining and heterologous expression studies in Streptomyces clavuligerus have identified a biosynthetic gene cluster (cav) responsible for the production of drimane-type sesquiterpenoids, including drimenol congeners, and have shed light on the associated enzymes like the drimenyl diphosphate synthase (CavC). beilstein-journals.orgresearchgate.net

Research into the genetic basis of drimenol biosynthesis continues to expand, revealing the diversity of enzymes and pathways involved in the production of this important sesquiterpene alcohol across different biological kingdoms.

Molecular Cloning and Characterization of Plant Drimenol Synthase Genes (e.g., VoTPS3, PhDS)

Drimenol synthases have been identified and characterized in plants. One such enzyme, VoTPS3, was discovered in the roots of Valeriana officinalis (valerian). mdpi.comacs.orgbiocrick.com VoTPS3 catalyzes the formation of (-)-drimenol directly from FPP. acs.orgbiocrick.com Mechanistic studies suggest that VoTPS3 may utilize a protonation-initiated cyclization mechanism, which is considered atypical among sesquiterpene synthases. mdpi.comcjnmcpu.combiocrick.com Purification and NMR analyses of the terpene produced by VoTPS3, along with characterization of the enzyme, confirmed its role in synthesizing drimenol. mdpi.combiocrick.com These findings indicate the potential for using VoTPS3 for drimenol production in plants. mdpi.com

Another drimenol synthase, PhDS, has been identified and characterized in Persicaria hydropiper (water pepper). mdpi.combiocrick.comresearchgate.netnih.gov Expression of PhDS in yeast and plants resulted in the production of drimenol. biocrick.comresearchgate.netnih.gov

Identification and Functional Analysis of Bacterial DMS Genes

While drimane-type sesquiterpenoids are commonly found in plants and fungi, their presence and the corresponding biosynthetic enzymes in bacteria have also been investigated. nih.govresearchgate.netresearchgate.net Five active drimenol synthases of marine bacterial origin have been identified and functionally characterized. nih.govacs.org These bacterial DMSs catalyze the biosynthesis of drimenol from FPP. mdpi.comnih.gov These enzymes belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily and contain conserved aspartate-rich motifs, including the DDxxE motif typical of class I terpene synthases and the DxDTT motif found in class II diterpene synthases. nih.govacs.orgacs.org They catalyze two sequential reactions: the cyclization of FPP into drimenyl pyrophosphate and the subsequent dephosphorylation of drimenyl pyrophosphate to yield drimenol. acs.orgacs.orgresearchgate.net Protein structure modeling of Aquimarina spongiae DMS (AsDMS) suggests that the FPP substrate binds within the interface created by the DDxxE motif in the N-domain and the DxDTT motif in the C-domain. acs.orgresearchgate.net Biochemical analysis highlights the critical role of specific aspartate residues in these motifs for substrate binding, cyclization, and dephosphorylation. acs.org

Biosynthetic Gene Clusters (BGCs) in Fungi and Bacteria

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes involved in the biosynthesis of secondary metabolites. mdpi.com Research has explored BGCs related to drimenol and other drimane-type sesquiterpenoids in fungi and bacteria.

In fungi, such as Aspergillus calidoustus, a dual-functional enzyme, DrtB, is involved in the biosynthesis of drimane (B1240787) compounds. beilstein-journals.orgresearchgate.net DrtB contains a HAD-like hydrolase domain fused with a terpene cyclase domain, initially cyclizing FPP into drimenyl diphosphate, which is then processed by the hydrolase domain to form drimenol. beilstein-journals.org

In bacteria, specifically Streptomyces clavuligerus, a cav biosynthetic gene cluster has been identified. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net This cluster is responsible for the biosynthesis of drimane-type sesquiterpenoids and typically includes genes encoding a class II drimenyl diphosphate synthase (DMS, CavC), a Nudix hydrolase (CavB), a class I terpene cyclase (CavF), and several cytochrome P450 enzymes (CavA, CavE, and CavG). nih.govbeilstein-journals.orgresearchgate.net Genome mining and heterologous expression studies have revealed the role of this BGC in producing drimenol congeners. researchgate.netbeilstein-journals.org Biosynthetic gene clusters containing drimenol synthases uniquely conserved in marine bacterial genomes have also been identified. nii.ac.jp

Enzymatic Modifications of Drimenol: Drimenol Oxidases and Hydroxylases

Following its biosynthesis, drimenol can undergo further enzymatic modifications, primarily oxidation and hydroxylation, catalyzed by various enzymes, including cytochrome P450s. mdpi.comacs.orgresearchgate.netnih.govcenmed.com

Identification of Drimenol Oxidase Genes (e.g., PhDOX1)

A cytochrome P450 drimenol oxidase, designated PhDOX1, has been identified and characterized in Persicaria hydropiper. mdpi.combiocrick.comresearchgate.netnih.gov Co-expression of PhDS and PhDOX1 in yeast resulted in the production of drimendiol (B1249602) (the 12-hydroxylation product of drimenol) as a major product, along with cinnamolide (B1611131). biocrick.comresearchgate.netnih.gov In vitro assays demonstrated that PhDOX1 specifically catalyzes the conversion of drimenol to drimendiol but not further oxidation to an aldehyde. biocrick.comresearchgate.netnih.gov

Cytochrome P450 Enzymes in Drimenol Metabolism

Cytochrome P450 enzymes (P450s) are a superfamily of heme-containing monooxygenases known for their diverse catalytic roles, including the hydroxylation of unactivated C-H bonds. rsc.orgnih.govmdpi.com P450s are involved in the metabolism and diversification of drimenol and other drimane-type sesquiterpenoids. mdpi.comacs.orgnih.govbeilstein-journals.orgcenmed.comrsc.org

In Persicaria hydropiper, PhDOX1, a cytochrome P450 belonging to the CYP76AJ1 family, is involved in the oxidation of drimenol. researchgate.netscispace.com In Streptomyces clavuligerus, the cav BGC contains three P450s (CavA, CavE, and CavG) that modify drimenol congeners. nih.govbeilstein-journals.orgresearchgate.net Specifically, CavA has been shown to act on drimenol, catalyzing hydroxylation at the C-2 and C-3 positions of the A ring. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net Engineered cytochrome P450BM3 from Bacillus megaterium has also been shown to catalyze the C-3 hydroxylation of drimenol. rsc.orgresearchgate.net

Regioselective Hydroxylation and Oxidation of Drimenol

Enzymatic modifications of drimenol, particularly by P450 enzymes, often exhibit regioselectivity, meaning that the oxidation or hydroxylation occurs at specific positions on the drimane skeleton. acs.orgrsc.orgrsc.org

PhDOX1 from P. hydropiper shows regioselectivity by primarily catalyzing hydroxylation at the C-12 position of drimenol to form drimendiol. biocrick.comresearchgate.netnih.gov Subsequent oxidation steps to form compounds like cinnamolide likely involve other endogenous enzymes. biocrick.comresearchgate.netnih.gov

In bacterial systems, such as Streptomyces clavuligerus, the P450 CavA demonstrates regioselectivity by hydroxylating drimenol at the C-2 and C-3 positions. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net Engineered P450BM3 variants have also been developed to achieve regioselective C-3 hydroxylation of drimenol. rsc.orgresearchgate.net This regioselective functionalization is crucial for generating the structural diversity observed in drimane-type sesquiterpenoids. beilstein-journals.orgmdpi.com

In Vitro and Cell-Free Systems for Biosynthetic Pathway Elucidation

The elucidation of the drimenol biosynthetic pathway has significantly benefited from the application of in vitro and cell-free systems. These approaches allow for the isolation and characterization of specific enzymes involved in the pathway, providing detailed insights into their catalytic mechanisms and substrate specificities. A key step in drimenol biosynthesis is the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor, which is catalyzed by sesquiterpene synthases. acs.orgpeerj.com

Research has focused on identifying and characterizing these sesquiterpene synthases from various organisms known to produce drimane-type sesquiterpenes, including plants, fungi, and bacteria. acs.orgnih.govresearchgate.net Once identified, the genes encoding these enzymes are typically cloned and expressed heterologously, often in systems like Escherichia coli or Saccharomyces cerevisiae, to obtain sufficient quantities of the recombinant protein for in vitro studies. peerj.comnih.govrsc.org

In vitro enzyme assays are then performed by incubating the purified recombinant sesquiterpene synthase with the substrate FPP in a controlled reaction buffer. peerj.comnih.gov The products of these enzymatic reactions are subsequently analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and confirm the formation of drimenol. peerj.comnih.govbiorxiv.orgresearchgate.net GC-MS analysis allows for the separation of the reaction products and comparison of their retention times and mass spectra with those of authentic drimenol standards. peerj.comnih.govbiorxiv.orgresearchgate.net

Studies using in vitro systems have successfully identified several drimenol synthases (DMSs) from different sources. For instance, a novel sesquiterpene synthase cDNA, VoTPS3, was identified from Valeriana officinalis roots and shown to catalyze the formation of drimenol from FPP in vitro. mdpi.com Characterization of the purified VoTPS3 enzyme through techniques like NMR confirmed its activity. mdpi.com

Marine bacteria have also been explored as sources of drimenol synthases. Five DMSs of marine bacterial origin, belonging to the haloacid dehalogenase (HAD)-like hydrolase superfamily, have been identified and characterized. acs.orgnih.gov These bacterial enzymes are notable as they catalyze two continuous reactions: the cyclization of FPP into drimenyl pyrophosphate and the subsequent dephosphorylation of drimenyl pyrophosphate into drimenol. acs.orgnih.gov In vitro enzymatic assays using the recombinant proteins of these bacterial DMSs, such as Aquimarina spongiae DMS (AsDMS), demonstrated the production of drimenol from FPP. nih.gov Analysis of the reaction products by GC-MS confirmed the presence of drimenol. nih.gov The detection of drimenol in reactions without the addition of alkaline phosphatase indicated the inherent dephosphorylation activity of these bacterial enzymes. nih.gov

Fungal enzymes have also been characterized in vitro. For example, the DrtB enzyme from Aspergillus calidoustus, classified as a HAD-like protein, was shown to produce drimenol from FPP in in vitro assays using the purified protein. nih.govd-nb.info This finding confirmed DrtB as a drimenol cyclase. nih.gov

Cell-free systems, which utilize cellular extracts or purified enzyme components, offer another powerful approach to study biosynthetic pathways. These systems can reconstitute parts of or the entire pathway in vitro, allowing for the manipulation of reaction conditions and the identification of intermediate compounds. While the provided information primarily details in vitro enzyme characterization using purified proteins, these studies are fundamental to understanding the enzymatic steps that can then be potentially replicated or further investigated in more complex cell-free or reconstituted systems.

The use of heterologous expression systems, such as E. coli and yeast, coupled with in vitro enzyme assays and analytical techniques like GC-MS, has been crucial in identifying the specific enzymes responsible for drimenol biosynthesis and understanding their catalytic activities. peerj.comnih.govnih.govrsc.orgresearchgate.net These in vitro and cell-free approaches provide the detailed biochemical evidence necessary to support the proposed biosynthetic routes for drimenol in various organisms.

Data Table: Examples of Drimenol Synthases Studied In Vitro

| Enzyme Name | Source Organism | Organism Type | Substrate | Product(s) Confirmed In Vitro | Key Findings / Characteristics | Citation |

| VoTPS3 | Valeriana officinalis | Plant | FPP | Drimenol | Sesquiterpene synthase | mdpi.com |

| AsDMS | Aquimarina spongiae | Marine Bacteria | FPP | Drimenol | Bifunctional (cyclization and dephosphorylation) HAD-like enzyme | acs.orgnih.govbiorxiv.org |

| DrtB | Aspergillus calidoustus | Fungus | FPP | Drimenol | HAD-like enzyme, Drimenol cyclase | nih.govd-nb.info |

| PhDS | Persicaria hydropiper | Plant | FPP | Drimenol | Sesquiterpene synthase | researchgate.netnih.gov |

This table summarizes some of the enzymes discussed in the search results that have been characterized using in vitro methods to confirm their role in drimenol biosynthesis.

Detailed Research Findings from In Vitro Studies:

Bifunctional Bacterial DMSs: The marine bacterial drimenol synthases, like AsDMS, are unique as they perform both the cyclization of FPP to drimenyl pyrophosphate and the subsequent dephosphorylation to drimenol within a single enzyme. acs.orgnih.gov In vitro assays confirmed this bifunctional activity, as drimenol was detected without the need for an external phosphatase. nih.gov Site-directed mutagenesis studies on AsDMS have identified key aspartate residues within conserved motifs (DDxxE and DxDTT) that are critical for both cyclization and dephosphorylation activities. nih.gov

Fungal Drimenol Cyclase: In vitro incubation of purified DrtB from Aspergillus calidoustus with FPP resulted in the synthesis of drimenol, confirming its activity as a drimenol cyclase. nih.gov This finding highlighted that fungi utilize HAD-like enzymes for this step, similar to some plant terpene cyclases involved in related pathways. d-nb.info

Plant Drimenol Synthases: In vitro assays with recombinant PhDS from Persicaria hydropiper demonstrated its ability to synthesize drimenol from FPP. researchgate.netnih.gov This enzyme functions as a typical sesquiterpene synthase catalyzing the cyclization. researchgate.netnih.gov

These detailed in vitro studies provide direct enzymatic evidence for the proposed steps in drimenol biosynthesis across different kingdoms of life.

Chemical Synthesis Strategies for Drimenol

Total Synthesis of Drimenol

Total synthesis of drimenol involves constructing the molecule from simpler, readily available starting materials. Several routes have been developed, leading to both racemic and enantiomerically pure forms.

Strategies for Racemic Drimenol Synthesis

Early total syntheses of drimenol were often lengthy and complex. One of the first was accomplished from dehydroabietic and podocarpic acid derivatives, but it involved approximately 25 steps, limiting its practical utility. ichem.md

Biomimetic cyclization of trans-farnesol has been explored as a strategy for racemic drimenol synthesis. nih.gov This approach mimics the natural biosynthetic pathway, where drimenol is synthesized from farnesyl diphosphate (B83284) (FPP). acs.org

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to produce a single enantiomer of drimenol. Approaches often utilize chiral starting materials or employ asymmetric reactions.

One method for the enantioselective synthesis of (-)-drimenol and related analogues starts from commercially available (+)-sclareolide. k-state.eduresearchgate.net This route involves hydroxylation of (+)-sclareolide using lithium diisopropylamide (LDA) and MoO5•pyridine•HMPA complex (MoOPH) to yield a mixture of hydroxylactone isomers. k-state.edu

Another strategy for the synthesis of (-)-ambrox, a compound structurally related to drimenol, from l-abietic acid has been reported, although the direct synthesis of drimenol from l-abietic acid is less commonly detailed as a primary route to drimenol itself in the provided information. nih.govichem.md However, drimic acid, which can be prepared from abietic acid, has been used in the synthesis of drimenol. ichem.md

Enantioselective total synthesis of drimane-type sesquiterpenes, including (+)-drimane-8,11-diol, a potential precursor to drimenol, has also been achieved starting from geraniol. rsc.org

Semi-Synthesis of Drimenol from Related Natural Products

Semi-synthetic routes to drimenol involve using readily available natural products as starting materials and converting them through a series of chemical transformations. This approach can be more efficient than total synthesis when suitable precursors are abundant.

Conversion from Drimane-8α,11-diol 11-monoacetate

A convenient and efficient method for drimenol synthesis involves starting from drimane-8α,11-diol 11-monoacetate. mdpi.comichem.mdresearchgate.net This process, highlighted for its mild conditions and good yield, involves treating the monoacetate with sulfuric acid in ethanol. mdpi.comresearchgate.net The reaction proceeds at 20 °C for 18 hours, yielding a mixture of drimenol and its isomer drim-8(12)-en-11-ol in approximately a 10:1 ratio. mdpi.comresearchgate.net Pure drimenol can be obtained by recrystallization from hexane (B92381), with a reported yield of 52.8%. mdpi.comresearchgate.net

Data Table: Synthesis of Drimenol from Drimane-8α,11-diol 11-monoacetate

| Starting Material | Reagents & Conditions | Products | Ratio (Drimenol:Isomer) | Overall Yield |

| Drimane-8α,11-diol 11-monoacetate | H₂SO₄, Ethanol, 20 °C, 18 h | Drimenol, Drim-8(12)-en-11-ol | ~10:1 | 60% (mixture) ichem.md |

| Purified Drimenol | Recrystallization from hexane | Pure Drimenol | - | 52.8% mdpi.comresearchgate.net |

Derivation from Albicanol (B1665692)

Albicanol is another natural product that can be converted into drimenol. mdpi.comichem.md Treatment of albicanol with boron trifluoride etherate has been shown to isomerize it into drimenol in high yield (93%). ichem.md Enantioselective acetylation of racemic albicanol with lipase (B570770) 'PL-266' from Alcaligenes sp. followed by deprotection of the resulting albicanyl acetate (B1210297) has also been used to produce enantiomerically pure albicanol, which can then be converted to drimenol. mdpi.com

Use of Other Isoprenoid Precursors

Several other isoprenoid precursors have been utilized in the semi-synthesis of drimenol. These include:

Ambreinolide: Drimenol synthesis from ambreinolide, a product obtained from available labdanoids, has been reported. ichem.mdresearchgate.netresearchgate.net A seven-step synthesis from ambreinolide involving dehydrogenation, ozonolysis, reduction, acetylation, dehydration, and saponification yielded drimenol with a total yield of about 13%. ichem.md

Sclareol (B1681606): Sclareol, a commercially available labdane (B1241275) diterpenoid, is a significant precursor for the synthesis of drimane (B1240787) compounds, including drimenol. ichem.mdacs.orgichem.md Oxidative cleavage of the sclareol side chain followed by further transformations has been used to synthesize drimenyl acetate, which can then be saponified to yield drimenol. ichem.md An alternative, shorter synthesis of a key intermediate (hydroxy ketone) for drimenol synthesis has also been elaborated from sclareol. ichem.md

Polygodial: Drimenol has been prepared semi-synthetically from polygodial, a natural product isolated from Tasmannia lanceolata. toku-e.com

Larixol (B1207091): Synthesis of drimenol from larixol has also been described. ichem.mdresearchgate.net

Other compounds summarized as potential precursors for drimenol synthesis include labdanoid gispanolone and driman-8α,11-diol. mdpi.comresearchgate.net

Biomimetic Cyclization Strategies in Drimenol Synthesis (e.g., trans-farnesol)

Biomimetic cyclization strategies aim to mimic the natural biosynthetic pathways of terpenes, which often involve the acid-catalyzed cyclization of acyclic polyenes or polyene epoxides catalyzed by enzymes wur.nlbibliotekanauki.pl. This approach offers an elegant route to construct the bicyclic drimane skeleton.

A key starting material for biomimetic cyclization to drimenol is trans,trans-farnesol, an acyclic sesquiterpene alcohol researchgate.netnih.govmpg.de. trans,trans-Farnesol is considered a biogenetic precursor of drimenol in biological systems bibliotekanauki.pl. The cyclization of trans,trans-farnesol can yield racemic drimenol researchgate.netresearchgate.net.

The acid-catalyzed cyclization of trans,trans-farnesol (specifically the 2,3-trans isomer) proceeds regioselectively and stereospecifically to yield drimenol researchgate.net. Conversely, the cyclization of 2,3-cis-farnesol yields epi-drimenol researchgate.net. This cyclization process typically involves a protonation-deprotonation sequence initiated at the ω-terminal double bond of farnesol (B120207) and terminated by proton removal from the C-7 position of the resulting drimenol intermediate bibliotekanauki.pl. While in biological systems this process is enzyme-catalyzed and highly selective, chemical biomimetic cyclizations often require careful control of conditions, such as the use of superacids, to achieve desired selectivity bibliotekanauki.plcnaa.mdacs.org.

One study highlighted the synthesis of (+)-hongoquercin A and B from commercially available trans,trans-farnesol using dual biomimetic strategies, including polyene cyclization from a farnesyl-resorcylate intermediate nih.gov. This involved sequential reactions with Lewis acids like SnCl₄, which facilitated enantioselective cyclization nih.gov.

Methodologies for Functionalization of the Drimane Skeleton

Functionalization of the drimane skeleton allows for the synthesis of a wide variety of drimane-type compounds with diverse biological activities researchgate.net. Drimenol itself serves as a valuable starting compound or synthon for these transformations due to the presence of the hydroxyl group and the double bond ichem.mdnih.govresearchgate.net.

Various methodologies have been employed for functionalizing the drimane skeleton, often starting from drimenol or related drimane intermediates. These methods include:

Oxidation Reactions: Oxidation of drimenol can yield drimenal, which can be further transformed. For example, oxidation of drimenal followed by protection of the aldehyde group and further oxidation with selenium dioxide has been used in the synthesis of polygodial ichem.md. Allylic oxidation of drimane derivatives has also been reported, sometimes using selenium dioxide with a co-oxidant wur.nl.

Functionalization at Carbonyl Groups: Introduction of a carbonyl group, such as at C-9, enables further functionalization through reactions like nucleophilic addition of organometallic reagents wur.nl.

Epoxidation and Rearrangement: Epoxidation of double bonds within the drimane skeleton, followed by acid-promoted rearrangements, can lead to new drimane derivatives thegoodscentscompany.com.

Microbiological Transformations: Microbiological procedures have been explored for the functionalization of the A ring of drimenol nih.govresearchgate.net.

Introduction of Halogens: Methods for introducing halogens, such as fluorine at the C-9 position of the drimane skeleton, have been developed, often starting from keto-nordrimane systems csic.es.

Derivatization of the Hydroxyl Group: The hydroxyl group in drimenol can be utilized for various reactions, such as esterification, to synthesize derivatives like sesquiterpene-aryl esters mdpi.com.

Radical Functionalization: Radical carboazidation of drimane derivatives like albicanyl acetate has been reported as a method for introducing azide (B81097) functional groups, which can subsequently be transformed into other functionalities like γ-lactams researchgate.net.

These methodologies highlight the versatility of the drimane skeleton and drimenol as a precursor in the synthesis of complex natural products and analogues with potential biological activities researchgate.netmdpi.com.

Structure Activity Relationship Sar Studies of Drimenol and Its Derivatives

Identification of Crucial Structural Motifs for Biological Effects

Research has pinpointed several key structural elements within the drimane (B1240787) skeleton that are critical for the biological activities of drimenol and its derivatives. These include the presence of a specific double bond, the pattern of oxygen-containing functional groups, the molecule's stereochemistry, and its electronic properties.

A recurring theme in the SAR analysis of drimane sesquiterpenes is the critical importance of the Δ7,8-double bond for antifungal activity. nih.govnih.gov Studies have consistently shown that this specific structural feature is a key requirement for the compound's efficacy against various fungal species. nih.govmdpi.com The presence of this double bond is considered a pivotal element for the antifungal behavior of drimenol, suggesting its involvement in the mechanism of action. nih.gov The fact that different structural types of drimanes with this feature exhibit antifungal properties indicates that the mechanism likely does not involve a Michael addition. nih.gov

The presence and position of oxygen-containing functional groups, such as hydroxyl (-OH) and aldehyde (-CHO) groups, on the drimane skeleton significantly modulate the biological activity. Natural drimanes are frequently substituted with these groups, typically at positions C6, C9, C11, and C12. researchgate.net

In the context of antifungal activity, it has been observed that an aldehyde group at the C-9 position does not appear to be essential. mdpi.com Similarly, the presence of aldehydes at C-9 or C-8, or a hydroxymethyl (CH₂OH) group at C-8, was not found to be a necessary requirement for antifungal effects. mdpi.com However, in the development of synthetic analogs, it was hypothesized that incorporating additional hydroxyl or aldehyde groups could enhance water solubility and potentially improve bioactivity. microbialcell.com For instance, the synthesis and evaluation of drimenol analogs with extra hydroxyl, aldehyde, or acetoxy functions were explored to investigate their impact on antifungal potency. microbialcell.com One study synthesized a series of drimane sesquiterpenoids, including compounds with additional hydroxyl and aldehyde functions, and identified (-)-drimenol and two other oxygenated derivatives as having strong activity against Candida albicans. microbialcell.com

The electronic properties of the drimane skeleton, particularly the distribution of electron density, play a significant role in its biological functions. nih.gov The antifungal behavior of drimanes is thought to be significantly influenced by the electronic characteristics surrounding the pivotal Δ7,8-double bond. nih.govresearchgate.net Studies employing computational models to analyze molecular electrostatic potentials (MEPs) have revealed that active antifungal drimanes exhibit a distinct negative minimum value (an electron-rich region) in the vicinity of the Δ7,8-double bond. nih.gov This feature is absent in inactive compounds, highlighting its importance for the biological effect. nih.gov This suggests that the specific electronic distribution is a key determinant of the molecule's ability to interact with its fungal target. nih.gov

Rational Design and Synthesis of Drimenol Analogs

Building on the understanding of drimenol's SAR, researchers have engaged in the rational design and synthesis of novel analogs to enhance its therapeutic potential. By modifying the drimane scaffold, particularly through esterification, new derivatives with improved and more selective activities have been developed.

A promising strategy for developing new anticancer agents involves the synthesis of sesquiterpene-aryl ester derivatives of this compound. nih.govmdpi.com By linking aromatic rings to the drimenol core via an ester bond, researchers have created new compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com

In one study, thirteen such compounds were synthesized and evaluated for their in vitro cytotoxicity against prostate (PC-3), colon (HT-29), and breast (MCF-7) cancer cell lines. mdpi.com The parent compound, drimenol, was largely inactive in these assays. mdpi.com However, the incorporation of an aromatic ester significantly increased cytotoxicity in most cases. mdpi.com One derivative, designated 6a , emerged as the most promising, exhibiting potent cytotoxic effects across all three cancer cell lines and demonstrating high selectivity. nih.govmdpi.com For instance, compound 6a was found to be 100 times more selective than the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU) against the MCF-7 cell line and 20 times more selective in the PC-3 line. mdpi.com Further investigation revealed that this compound induces apoptosis (programmed cell death) through the activation of caspases 3/7 and functions as an inhibitor of human topoisomerase I (TOP1), a key enzyme in DNA replication. nih.govmdpi.com

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Sesquiterpene-Aryl Ester Derivatives of this compound This table is interactive. You can sort and filter the data.

| Compound | PC-3 (prostate) | HT-29 (colon) | MCF-7 (breast) | MCF-10 (non-tumoral) |

|---|---|---|---|---|

| Drimenol | >100 | >100 | >100 | >100 |

| 6a | 10.3 | 20.3 | 10.1 | >100 |

| 6b | >100 | >100 | >100 | >100 |

| 6c | >100 | >100 | >100 | >100 |

| 6d | >100 | >100 | >100 | >100 |

| 8a | >100 | >100 | >100 | >100 |

| 8b | >100 | >100 | >100 | >100 |

| 5-FU | 20.0 | 5.0 | 1000 | >100 |

Data sourced from a study on sesquiterpene-aryl ester derivatives. mdpi.com IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Drimane and Nordrimane Derivatives for Enhanced Bioactivity

The drimane skeleton, a bicyclic sesquiterpenoid framework, serves as a versatile scaffold for the development of new bioactive compounds. Research has focused on modifying natural drimanes like drimenol to create semi-synthetic derivatives with enhanced pharmacological properties, particularly cytotoxic and antifungal activities. nih.govmdpi.com

Synthetic modification of drimenol and related drimanes has proven to be a valuable strategy for increasing their bioactivity. mdpi.com Studies involving a series of natural and semi-synthetic drimanes have been conducted to elucidate the structural features crucial for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, derivatives of drimenol and polygodial have been synthesized and evaluated for their in vitro activity against cell lines such as HT-29 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). nih.gov

Key structural modifications influencing bioactivity include alterations at the C-7, C-8, and C-9 positions of the drimane core. The presence of an α,β-unsaturated double bond at the C7,8 position has been reported as a significant factor for cytotoxicity; its absence often leads to a strong decrease or complete loss of activity. mdpi.com Furthermore, the introduction of certain functional groups can dramatically increase potency. For example, cinnamoyl derivatives of drimanes have exhibited cytotoxic activities 10- to 20-fold more potent than the parent compound, polygodial. mdpi.com

In the context of antifungal activity, the Δ7,8-double bond within the drimane skeleton is considered a critical structural feature for efficacy. mdpi.comnih.gov It has been suggested that the electronic properties around this double bond are responsible for the potent activity against pathogens. nih.gov The addition of hydroxyl, aldehyde, or acetoxy groups to the drimane structure has also been explored as a strategy to potentially improve bioactivity, partly by enhancing water solubility. microbialcell.com

The following table summarizes the cytotoxic activity of various drimane and nordrimane compounds against selected cancer cell lines, as reported in a study by Montenegro et al. (2014).

| Compound | Derivative of | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

|---|---|---|---|---|

| Polygodial (1) | Natural | 25.1 | 15.4 | >100 |

| Isopolygodial (2) | Natural | >100 | >100 | >100 |

| Drimenol (3) | Natural | >100 | >100 | >100 |

| Confertifolin (4) | Natural | >100 | >100 | >100 |

| Isodrimenin (5) | Natural | >100 | >100 | >100 |

| Compound 8 | Polygodial | 12.5 | 14.9 | >100 |

| Compound 12 | Drimenol | 25.5 | 24.5 | >100 |

Data sourced from Montenegro et al., 2014. nih.gov

These studies underscore the importance of specific structural motifs for the bioactivity of drimane and nordrimane derivatives and highlight the potential for creating novel therapeutic agents through targeted semi-synthetic modifications. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drimenol Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to identify correlations between the chemical structures of compounds and their biological activities. nih.govmdpi.com This in silico technique is valuable in drug discovery for predicting the activity of novel molecules, thereby saving time and resources by prioritizing the synthesis and testing of the most promising candidates. mdpi.commdpi.com

For drimenol and its derivatives, QSAR analyses have been employed to understand the structural requirements for their various biological effects, such as insecticidal and antifungal activities. mdpi.com These models aim to establish a mathematical relationship between the physicochemical properties (descriptors) of the drimenol compounds and their observed bioactivity. nih.gov Structural descriptors can include parameters related to the molecule's electronic properties, hydrophobicity, size, and shape.

The primary goal of QSAR in this context is to determine which structural features of the drimenol framework are most influential in modulating its activity. For example, a QSAR study could quantify the importance of the hydroxyl group at C-11, the double bond at Δ7,8, or the nature of substituents at other positions on the drimane skeleton. mdpi.comnih.gov By identifying these key features, QSAR models provide insights that can guide the rational design of new, more potent drimenol derivatives.

A typical QSAR modeling process involves several key steps:

Data Collection: Gathering a dataset of drimenol derivatives with experimentally determined biological activities. nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the activity. mdpi.commdpi.com

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

While specific QSAR equations for drimenol are proprietary to the research that develops them, the application of this methodology has confirmed the importance of features like the Δ7,8 double bond for antifungal activity. mdpi.comnih.gov These computational studies serve as a powerful complement to experimental SAR analyses, accelerating the discovery of drimane and nordrimane derivatives with enhanced therapeutic potential.

Mechanisms of Biological Action of Drimenol

Molecular Mechanisms of Antifungal Activity

Drimenol exhibits broad-spectrum antifungal properties through a multi-targeted approach, affecting fungal growth, cellular integrity, and specific signaling pathways.

Drimenol is a potent inhibitor of both the vegetative growth and reproductive stages of a wide range of pathogenic fungi. researchgate.net Research has shown it to be a broad-spectrum fungicidal agent, effectively causing 100% death of various fungi at concentrations ranging from 8 to 64 µg/mL. researchgate.netnih.gov Its activity extends to clinically significant species such as Candida albicans, Aspergillus, Cryptococcus, and even fluconazole-resistant strains of Candida. researchgate.netnih.gov

The compound's inhibitory action also targets spore germination, a critical step in the fungal life cycle. In studies on Aspergillus nidulans, drimenol was observed to inhibit spore germination and cause the swelling of germinating spores. researchgate.net Similarly, against the plant pathogen Botrytis cinerea, drimenol at concentrations of 40 and 80 ppm reduced spore germination to nearly half of the control values. researchgate.net

| Fungal Species | Inhibitory Concentration (µg/mL) | Effect | Reference |

|---|---|---|---|

| Candida albicans | ~30 | MIC | researchgate.net |

| Candida auris | 60 | Complete growth inhibition | nih.govacs.org |

| Cryptococcus neoformans | 8 | MIC | mdpi.com |

| Aspergillus fumigatus | 8 | MIC | mdpi.com |

| Saksenaea | 4 | MIC | mdpi.com |

| Blastomyces | 4 | MIC | mdpi.com |

| Botrytis cinerea | 80 (ppm) | EC50 (mycelial growth) | researchgate.net |

A primary mechanism of drimenol's antifungal action is the disruption of the fungal cell's physical boundaries. The fungal plasma membrane is essential for maintaining cellular homeostasis, morphogenesis, and viability. mdpi.com Drimenol compromises this critical barrier, leading to cell death. mdpi.com At a concentration of 100 µg/mL, drimenol causes the outright rupture of the cell wall and membrane in fungi like Candida albicans and Cryptococcus spp. researchgate.netnih.govmdpi.com

More detailed studies on the plant pathogen Botrytis cinerea have elucidated how drimenol affects membrane permeability. mdpi.com Using a SYTOX Green uptake assay, researchers demonstrated that drimenol treatment increases the permeability of the fungal plasma membrane. mdpi.com SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells; its detection within cells is a clear indicator of compromised membrane integrity. mdpi.com Treatment with drimenol at 40 and 80 ppm led to significant fluorescence in the conidia of B. cinerea, confirming that the compound disrupts the plasma membrane, which is a key factor in its growth-inhibiting effects. mdpi.com

Drimenol's antifungal mechanism also involves the modulation of intracellular Reactive Oxygen Species (ROS). ROS, such as hydrogen peroxide and superoxide (B77818) anions, are byproducts of normal metabolic activity and are crucial for fungal development and signaling at low levels. microbialcell.com However, excessive accumulation of ROS leads to oxidative stress and irreversible damage to vital cellular components like DNA, proteins, and lipids. mdpi.com

Studies have shown that drimenol's activity against Botrytis cinerea is linked to the production of ROS within the germinating spores. researchgate.net This suggests that drimenol induces a state of oxidative stress in the fungal cells, contributing to its fungicidal effects. researchgate.net The induction of ROS by antifungal agents is a known mechanism that can lead to cell membrane damage and ultimately, cell death.

Beyond direct physical damage, drimenol interferes with specific intracellular signaling pathways essential for fungal survival and virulence. Through genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans, researchers have identified specific genes and pathways that are affected by drimenol. researchgate.netnih.gov

A mutant spot assay in C. albicans revealed that several gene products associated with the Crk1 kinase are involved in drimenol's mechanism of action. researchgate.netnih.gov These include Ret2, Cdc37, and three other open reading frames (orfs): orf19.759, orf19.1672, and orf19.4382. researchgate.net These findings indicate that drimenol's antifungal activity is, at least in part, mediated by the disruption of the Crk1 kinase pathway, which is implicated in processes like protein secretion and vacuolar biogenesis. researchgate.net The identification of these novel genes linked to Crk1 function highlights a distinct mechanism of action for drimenol compared to other clinical antifungal drugs. mdpi.com

To understand the comprehensive impact of drimenol on fungal cells, researchers have employed genetic screening techniques. Genome-wide fitness profiling using mutant collections of Saccharomyces cerevisiae and Candida albicans has been instrumental in identifying genetic vulnerabilities to the compound. researchgate.netnih.gov

These forward genetic screens have successfully pinpointed specific gene products that, when mutated, render the fungi hypersensitive to drimenol. researchgate.net The identification of Ret2 and other gene products associated with the Crk1 kinase pathway as being crucial for tolerance to drimenol provides direct genetic evidence for its mechanism of action. researchgate.net Furthermore, gene expression studies were also performed on Botrytis cinerea to help elucidate drimenol's mode of action in this plant pathogen. researchgate.net These genetic studies are crucial for mapping the pathways targeted by drimenol and understanding its broad-spectrum efficacy. researchgate.net

Mechanisms of Antibacterial Activity

In addition to its potent antifungal properties, drimenol has demonstrated activity against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium vaccae. researchgate.net However, while its antibacterial effects are well-documented, the specific molecular mechanisms underlying this activity are not as thoroughly elucidated as its antifungal mechanisms. mdpi.com The mode of action for antibacterial terpenes can vary significantly depending on the specific compound and the bacterial species . mdpi.com While drimenol is recognized as a promising antibacterial agent, further research is required to fully understand the precise pathways and cellular targets it disrupts in bacteria. researchgate.net

Broad-Spectrum Antibacterial Effects

Drimenol has demonstrated inhibitory activity against a variety of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth. Research has established drimenol's moderate activity against several bacterial species. For instance, studies have reported MIC values of 667 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus, 583 µg/mL against Acinetobacter baumannii, and 667 µg/mL against Bacillus cereus. mdpi.comnih.gov Its activity against Escherichia coli was found to be weaker, with a higher MIC value of 1333 µg/mL. nih.gov

While the precise molecular mechanism of drimenol's antibacterial action is not fully elucidated, its known antifungal properties may offer insight. In fungi, high concentrations of drimenol have been observed to cause the rupture of the cell wall and membrane. researchgate.net It is plausible that a similar mechanism, involving the disruption of bacterial cell membrane integrity, contributes to its antibacterial effects. The lipophilic nature of the drimane (B1240787) skeleton is believed to facilitate interaction with microbial cell membranes. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | 67 | mdpi.com |

| Escherichia coli | Gram-negative | 1333 | mdpi.comnih.gov |

| Acinetobacter baumannii | Gram-negative | 583 | mdpi.comnih.gov |

| Bacillus cereus | Gram-positive | 667 | mdpi.comnih.gov |

| Staphylococcus aureus | Gram-positive | 667 | mdpi.comnih.gov |

Inhibition of Quorum Sensing in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation. Interrupting this signaling pathway is a promising strategy for controlling bacterial pathogenicity without exerting direct bactericidal pressure.

Research into the QS inhibitory activity of drimane sesquiterpenoids has revealed important structure-activity relationships. A study evaluating drimenol and the closely related compound, drimendiol (B1249602), for QS inhibition found that drimendiol was an active inhibitor, while drimenol was not explicitly reported to have the same effect. Drimendiol was shown to decrease the production of the QS-regulated pigment violacein (B1683560) in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas syringae. The key structural difference between the two compounds is an additional hydroxyl group in drimendiol, suggesting that this specific functional group is critical for the observed QS inhibitory activity. This highlights that even minor modifications to the drimane skeleton can significantly alter biological function.

Mechanisms of Anti-Insect and Antifeedant Activity

Drimenol exhibits notable anti-insect and antifeedant properties, which are part of a plant's natural chemical defense against herbivores. mdpi.com The primary mechanism of antifeedant activity is gustatory deterrence, where the compound interacts with taste receptors in insects, rendering the treated food source unpalatable and thereby reducing feeding.

Studies have quantified drimenol's effects on various insect pests. Against the granary weevil, Sitophilus granarius, drimenol incorporated into the diet led to complete mortality at a concentration of 3% (w/w) over six days, with a calculated LC50 (lethal concentration for 50% of the population) of 0.31% (w/w). mdpi.com Furthermore, it demonstrated a protective effect on grains, with those treated with 0.5% (w/w) drimenol showing fewer signs of attack. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses of the drimane family of compounds have provided further mechanistic insights. These studies, which correlate chemical structure with biological activity, have suggested that for potent antifeedant effects against pests like Spodoptera frugiperda and Epilachna paenulata, certain structural features are crucial. Specifically, the presence of a carbonyl group at C-9 or an epoxide group at C-8 and C-9 enhances antifeedant activity. As drimenol possesses a primary alcohol at C-9, this may explain why other drimanes with aldehyde functionalities, such as polygodial, often exhibit stronger antifeedant effects.

Table 2: Anti-Insect and Antifeedant Activity of Drimenol

| Pest Species | Activity Type | Metric | Value | Reference |

|---|---|---|---|---|

| Sitophilus granarius | Insecticidal | LC50 (6 days) | 0.31% (w/w) | mdpi.com |

| Spodoptera frugiperda | Antifeedant | EC50 | >100 nmol/cm² | |

| Epilachna paenulata | Antifeedant | EC50 | >100 nmol/cm² |

Mechanisms of Antiparasitic Activity

Drimenol has been reported to possess antiparasitic activity, contributing to its broad spectrum of biological effects. mdpi.comscielo.br However, while its activity against various parasites has been noted in comprehensive reviews, the specific cellular and molecular mechanisms underlying this action are not yet well-elucidated in the scientific literature. mdpi.com Research on other terpenes and drimane sesquiterpenoids suggests potential mechanisms such as the disruption of parasite cell membranes or interference with critical metabolic pathways like sterol biosynthesis or mitochondrial function, but direct experimental evidence for drimenol's specific mode of action against parasites like Leishmania or Trypanosoma remains an area for future investigation. mdpi.com

Cellular and Molecular Mechanisms of Cytotoxic and Anticancer Activity

The potential of drimane sesquiterpenoids in oncology has been explored, with studies focusing on their cytotoxic effects against various cancer cell lines. While drimenol itself has shown limited activity, its derivatives and related compounds have provided valuable insights into the mechanisms by which the drimane scaffold can exert anticancer effects.

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. A key mechanism for inducing apoptosis involves the activation of a cascade of enzymes called caspases. Studies on drimane compounds have shown that while drimenol itself is largely inactive, certain semi-synthetic derivatives can effectively trigger this pathway.

A study focusing on new sesquiterpene-aryl ester derivatives of drimenol found that one particular compound, 6a , was a potent inducer of apoptosis. This was demonstrated by its ability to significantly increase the activity of caspases 3 and 7 in cancer cells. In contrast, the parent compound drimenol did not show significant activity. Other research has shown that the natural drimane polygodial is a more potent inducer of apoptosis than drimenol, capable of depleting the mitochondrial membrane potential and increasing caspase-3 activity, suggesting that the dialdehyde (B1249045) functionality of polygodial is critical for this cytotoxic mechanism.

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. Human topoisomerase I (TOP1) is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

The investigation into drimenol derivatives revealed a potential mechanism of action involving TOP1. The same derivative that induced apoptosis, 6a , was also found to inhibit the activity of human TOP1. Molecular docking and dynamics studies suggested a possible binding mode for this derivative within the TOP1-DNA complex, preventing the enzyme from resealing the DNA strand breaks it creates. This stabilization of the enzyme-DNA complex is a hallmark of TOP1 inhibitors and leads to cell death. This finding identifies the drimane scaffold as a potential framework for developing new topoisomerase inhibitors, although the activity resides in the synthetic derivative rather than in drimenol itself.

Modulation of Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1)

Drimenol has been identified as a modulator of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). mdpi.com TRPV1 is a non-selective cation channel known for its role in detecting and transducing noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds like capsaicin. mdpi.com Activation of the TRPV1 channel leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes sensory neurons and generates a pain signal. nih.gov

The modulatory effect of drimenol on TRPV1 has been demonstrated in studies using cultured rat trigeminal neurons. mdpi.com In these cellular systems, drimenol, along with related compounds polygodial and drimanial, was shown to significantly increase intracellular Ca²⁺ levels. mdpi.com This elevation in cytoplasmic calcium is a hallmark of TRPV1 channel activation. nih.govnih.gov The involvement of the TRPV1 receptor in this process was confirmed by the use of capsazepine (B1668289), a competitive antagonist of TRPV1. The application of capsazepine effectively prevented the drimenol-induced increase in intracellular Ca²⁺, indicating that drimenol's action is mediated through this specific channel. mdpi.com

Interestingly, the interaction of these compounds with the TRPV1 receptor appears to be dose-dependent. At lower concentrations, drimenol and its analogues act as agonists, promoting the influx of Ca²⁺. However, at higher concentrations, they have been observed to block Ca²⁺ uptake, suggesting a more complex regulatory mechanism that may involve channel desensitization or blockade at a different site. mdpi.com While it is established that drimenol is part of a group of unsaturated 1,4-dialdehyde terpenes that act as TRPV1 agonists, the specific molecular interactions between drimenol and the TRPV1 channel protein are not yet fully elucidated. mdpi.com

Table 1: Effect of Drimenol-related Sesquiterpenes on TRPV1 Activity

| Compound | Model System | Observed Effect at Low Concentrations | Antagonist Confirmation | Reference |

|---|---|---|---|---|

| Drimenol | Cultured Rat Trigeminal Neurons | Agonist activity (Increased intracellular Ca²⁺) | Effect prevented by Capsazepine | mdpi.com |

| Polygodial | Cultured Rat Trigeminal Neurons | Increased intracellular Ca²⁺ | Effect prevented by Capsazepine | mdpi.com |

Mitigation of Oxidative Stress in Cellular Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system's antioxidant defenses to neutralize these reactive intermediates. nih.gov ROS, which include superoxide anions (O₂•⁻), hydroxyl radicals (HO•), and non-radical molecules like hydrogen peroxide (H₂O₂), can inflict damage on vital cellular components such as lipids, proteins, and DNA if left unchecked. nih.govmdpi.com This damage is implicated in a variety of pathological conditions. mdpi.com

In cellular systems, this mitigation can manifest in several ways:

Direct Scavenging of ROS: Drimenol can directly interact with and neutralize free radicals within the cellular environment, preventing them from reacting with critical components like the lipid bilayers of membranes or cellular DNA. nih.govresearchgate.net

Protection against Lipid Peroxidation: The cell membrane is particularly vulnerable to oxidative damage, a process known as lipid peroxidation. Antioxidants like drimenol can interrupt the chain reactions of lipid peroxidation, preserving membrane integrity and function. researchgate.net

Mechanisms of Antioxidant Activity

The antioxidant activity of a chemical compound describes its ability to inhibit the oxidation of other molecules, typically by neutralizing free radicals. The primary mechanisms for this action involve either hydrogen atom transfer (HAT) or single electron transfer (SET). e3s-conferences.org The efficacy of an antioxidant is often evaluated using various chemical assays that measure its capacity to scavenge specific stable radicals.

Commonly used methods to assess antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. e3s-conferences.orgpnrjournal.com The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the respective radical, which is observed as a change in color measured spectrophotometrically. e3s-conferences.orgresearchgate.neth-brs.de The FRAP assay, conversely, measures the ability of a substance to reduce the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its electron-donating capacity. e3s-conferences.orgpnrjournal.com

While specific IC₅₀ values for drimenol in these assays are not extensively reported in the current literature, its classification as an antioxidant compound implies activity through these chemical mechanisms. As a sesquiterpene alcohol, the molecular structure of drimenol is key to its function. The presence of a hydroxyl (-OH) group is critical, as it can donate a hydrogen atom to a free radical (R•), effectively neutralizing it. This process can be represented by the following reaction:

Drimenol-OH + R• → Drimenol-O• + RH

In this reaction, the drimenol molecule becomes a radical itself (Drimenol-O•), but this new radical is significantly more stable and less reactive than the original free radical, effectively halting the damaging oxidative cascade.

Table 3: Common Assays for Evaluating Antioxidant Mechanisms

| Assay | Principle Mechanism | Measured Outcome | Reference |

|---|---|---|---|

| DPPH | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Reduction of the purple DPPH radical to a yellow non-radical form. | e3s-conferences.orgresearchgate.net |

| ABTS | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Reduction of the blue-green ABTS•⁺ radical cation. | e3s-conferences.orgh-brs.de |

| FRAP | Single Electron Transfer (SET) | Reduction of a colorless Fe³⁺-tripyridyltriazine complex to a blue Fe²⁺ complex. | pnrjournal.comh-brs.de |

Plant Growth Regulatory Mechanisms

Drimenol has been shown to possess allelopathic properties, meaning it can influence the germination and growth of other plants in its vicinity. mdpi.com Allelopathy is a biological phenomenon where one organism produces biochemicals that affect the growth, survival, and reproduction of other organisms. mdpi.com These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. nih.gov

Research has demonstrated that drimenol acts as a plant growth inhibitor. Studies evaluating its effect on the fungus Botrytis cinerea, a plant pathogen, also explored its impact on plant systems. It was found that drimenol can significantly inhibit the germination of spores. nih.gov For example, at concentrations of 40 and 80 ppm, drimenol reduced the germination rate of B. cinerea conidia to nearly half that of the control group. mdpi.comnih.gov This antifungal action, which involves disrupting the plasma membrane of the fungus, hints at a broader phytotoxic potential. mdpi.com

The inhibitory mechanism in plants often involves interference with fundamental physiological processes. Allelochemicals can inhibit cell division, disrupt hormone balance, reduce nutrient uptake, or impair photosynthesis. mdpi.comessencejournal.com In the case of drimenol, its activity against Botrytis cinerea was determined to be influenced by the double bond between carbons 7 and 8 of its drimane ring structure, suggesting a structure-activity relationship that may also apply to its effects on plants. nih.gov The visible effects of such allelopathic compounds on plants typically include reduced seed germination, inhibition of root and/or shoot elongation, and lower biomass production. mdpi.comessencejournal.com

Table 4: Reported Plant Growth Inhibitory Activity of Drimenol

| Target Organism | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Botrytis cinerea (spores) | 40 ppm | Germination reduced to nearly half of control | mdpi.comnih.gov |

| Botrytis cinerea (spores) | 80 ppm | Germination reduced to nearly half of control | mdpi.comnih.gov |

Table of Mentioned Compounds

| Compound Name | Brief Description/Role |

|---|---|

| ABTS | (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) A chemical radical used in antioxidant assays. |

| Calcium (Ca²⁺) | An important intracellular second messenger; influx is a key event in TRPV1 activation. |

| Capsaicin | The pungent compound in chili peppers; a well-known agonist of the TRPV1 receptor. |

| Capsazepine | A competitive antagonist of the TRPV1 receptor, used experimentally to block its activation. |

| DPPH | (2,2-diphenyl-1-picrylhydrazyl) A stable free radical used to measure antioxidant activity. |

| Drimanial | A sesquiterpene related to drimenol, also shown to modulate the TRPV1 receptor. |

| Drimenol | The primary subject of this article; a sesquiterpene alcohol with diverse biological activities. |

| Hydrogen Peroxide (H₂O₂) | A type of reactive oxygen species (ROS) involved in oxidative stress. |

| Hydroxyl Radical (HO•) | A highly reactive type of free radical (ROS). |

| Polygodial | A sesquiterpene dialdehyde related to drimenol that acts as a TRPV1 agonist. |

| Sodium (Na⁺) | A cation that can enter cells through the TRPV1 channel upon activation. |

Advanced Analytical Methodologies in Drimenol Research

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of drimenol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to confirm the drimane (B1240787) sesquiterpenoid structure. researchgate.netmdpi.com